2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O3 and its molecular weight is 347.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study highlighted the synthesis of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating their potential in creating compounds with significant antibacterial and antifungal activities. This research utilized citrazinic acid as a starting material to synthesize a series of compounds, including those similar in structure to the chemical of interest, showcasing their effectiveness against various microorganisms comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Crystal Structure Analysis
Another study focused on the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing insights into their molecular conformation and interactions. These compounds exhibit a folded conformation about the methylene C atom of the thioacetamide bridge, with varying degrees of inclination between the pyrimidine and benzene rings. This structural information could be crucial for understanding the reactivity and potential applications of similar compounds in scientific research (Subasri et al., 2016).
Antibacterial and QSAR Studies
Research into the synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of 4-oxo-thiazolidines and 2-oxo-azetidines, including compounds structurally similar to our chemical of interest, have shown moderate to good activity against both gram-positive and gram-negative bacteria. The study highlights the importance of substituents at specific positions for enhancing hydrophobicity or steric bulk, which in turn influences antibacterial activity (Desai et al., 2008).
Potential in Photovoltaic Efficiency and Ligand-Protein Interactions
Further research into bioactive benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical studies, has explored their potential in photovoltaic applications and ligand-protein interactions. This work demonstrates the multifaceted applications of compounds with similar structures, from their use in dye-sensitized solar cells (DSSCs) to their interactions with biological targets like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-5-3-12(4-6-13)15-8-17(23)21(11-20-15)10-16(22)19-9-14-2-1-7-24-14/h3-6,8,11,14H,1-2,7,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSCGGFZNCQCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.